molecular formula C7H5ClF5N B1437240 Benzenemethanamine, 2,3,4,5,6-pentafluoro-, hydrochloride CAS No. 154128-88-8

Benzenemethanamine, 2,3,4,5,6-pentafluoro-, hydrochloride

Cat. No. B1437240
M. Wt: 233.56 g/mol
InChI Key: PDFKMRFDNPPFRZ-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2,3,4,5,6-pentafluoro-, hydrochloride is a versatile chemical compound used in scientific research1. Its unique properties make it an excellent candidate for various applications, such as organic synthesis, pharmaceutical development, and material science exploration1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Benzenemethanamine, 2,3,4,5,6-pentafluoro-, hydrochloride. However, it’s worth noting that the compound is available for purchase from various suppliers, indicating that its synthesis is achievable2.



Molecular Structure Analysis

The molecular formula of Benzenemethanamine, 2,3


Scientific Research Applications

  • Chemical Synthesis and Derivatives :

    • Birchall et al. (1971) studied the reactions of pentafluoronitrobenzene, leading to the formation of aminophenol derivatives and various benzoxazoles. This research provides insights into the synthesis of complex chemical structures using fluorinated compounds (Birchall et al., 1971).
    • Fitch et al. (2003) synthesized a highly fluorinated monomer, 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene (12F-FBE), indicating the application of fluorinated compounds in creating new polyethers with potential industrial applications (Fitch et al., 2003).
  • Analytical Chemistry :

    • Cancilla and Que Hee (1992) discussed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) for the determination of carbonyl-containing compounds, highlighting its versatility in analyzing a wide range of substances in different environments (Cancilla & Que Hee, 1992).
  • Environmental Science :

    • Assaf-Anid, Nies, and Vogel (1992) researched the reductive dechlorination of a polychlorinated biphenyl congener by vitamin B12, where a compound structurally similar to Benzenemethanamine was used. This study contributes to understanding how certain chemicals interact with environmental pollutants (Assaf-Anid et al., 1992).
  • Pharmaceutical Research :

    • Wheeler and O’Bannon (1992) synthesized the 14C-isotopomer of dapoxetine-[14C] HCl, a serotonin reuptake inhibitor, starting from a compound structurally related to Benzenemethanamine. This research underscores the potential of fluorinated compounds in developing pharmaceuticals (Wheeler & O’Bannon, 1992).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N.ClH/c8-3-2(1-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFKMRFDNPPFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661286
Record name 1-(Pentafluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 2,3,4,5,6-pentafluoro-, hydrochloride

CAS RN

154128-88-8
Record name 1-(Pentafluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pentafluorophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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